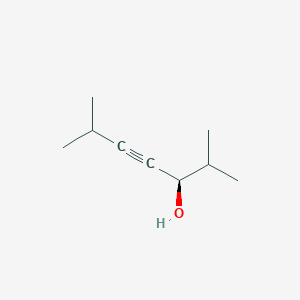
(3R)-2,6-Dimethylhept-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,6-Dimethylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hept-4-yne chain, with two methyl groups attached to the second and sixth carbon atoms. The (3R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,6-Dimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the use of stereoselective reactions to ensure the correct chiral configuration. For example, the compound can be synthesized via the addition of a propargyl group to a chiral auxiliary, followed by reduction and deprotection steps. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of alkynes to carbonyl compounds, followed by hydrogenation to produce the desired alcohol. The reaction conditions are optimized to ensure high enantioselectivity and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,6-Dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol.
Substitution: SOCl2 in pyridine or PBr3 in ether.
Major Products
Oxidation: Formation of 2,6-dimethylhept-4-yn-3-one.
Reduction: Formation of 2,6-dimethylhept-4-ene-3-ol or 2,6-dimethylheptane-3-ol.
Substitution: Formation of 2,6-dimethylhept-4-yn-3-yl chloride or bromide.
Aplicaciones Científicas De Investigación
(3R)-2,6-Dimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (3R)-2,6-Dimethylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent modifications. The molecular targets and pathways involved vary based on the specific biological context.
Comparación Con Compuestos Similares
(3R)-2,6-Dimethylhept-4-yn-3-ol can be compared with other similar compounds, such as:
(3S)-2,6-Dimethylhept-4-yn-3-ol: The enantiomer with the opposite chiral configuration.
2,6-Dimethylhept-4-yn-3-one: The oxidized form of the compound.
2,6-Dimethylhept-4-ene-3-ol: The reduced form of the compound.
The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
561321-82-2 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3R)-2,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h7-10H,1-4H3/t9-/m0/s1 |
Clave InChI |
RZQCKHGOJBNXKO-VIFPVBQESA-N |
SMILES isomérico |
CC(C)C#C[C@@H](C(C)C)O |
SMILES canónico |
CC(C)C#CC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
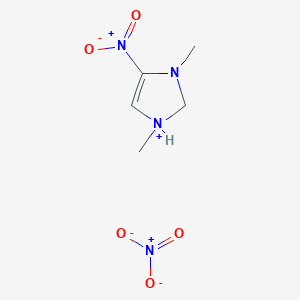
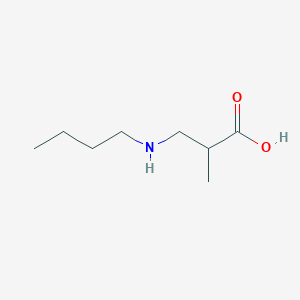
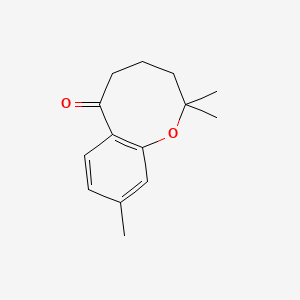
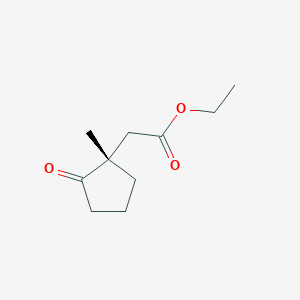
amino}phenol](/img/structure/B14216717.png)
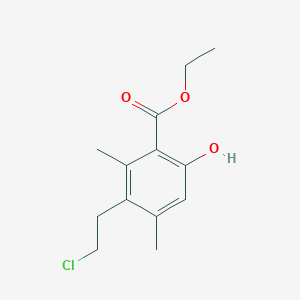
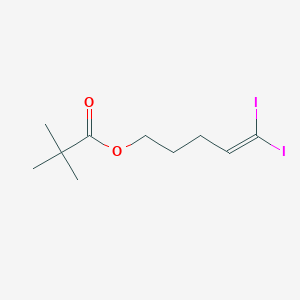
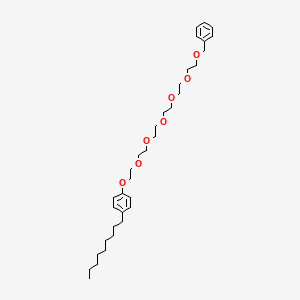
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
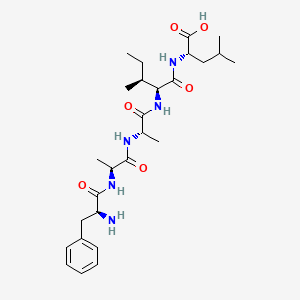
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
